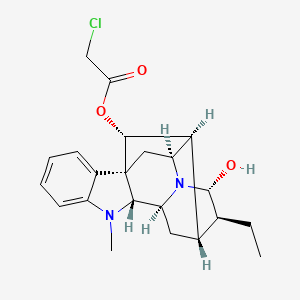
Lorajmine
Übersicht
Beschreibung
Vorbereitungsmethoden
Lorajmin wird durch Modifizierung von Ajmalin durch Addition eines Chloracetatrestes synthetisiert. Der synthetische Weg beinhaltet die Reaktion von Ajmalin mit Chloracetylchlorid unter kontrollierten Bedingungen, um Lorajmin zu erhalten . Industrielle Produktionsverfahren umfassen typischerweise die Extraktion von Ajmalin aus Rauvolfia serpentina-Wurzeln, gefolgt von seiner chemischen Modifikation zur Herstellung von Lorajmin .
Chemische Reaktionsanalyse
Lorajmin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Lorajmin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Lorajmin in reduzierte Formen mit unterschiedlichen pharmakologischen Eigenschaften umwandeln.
Substitution: Lorajmin kann Substitutionsreaktionen eingehen, bei denen die Chloracetatgruppe durch andere funktionelle Gruppen ersetzt wird.
Zu den häufig verwendeten Reagenzien bei diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Analyse Chemischer Reaktionen
Lorajmine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: this compound can undergo substitution reactions where the chloroacetate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Classification
- Chemical Formula :
- Molar Mass : 402.92 g/mol
- Classification : Ajmaline-sarpagine alkaloids, specifically a class Ia antiarrhythmic agent.
Clinical Applications
Lorajmine has been investigated for its effectiveness in treating:
- Arrhythmias : As a class Ia antiarrhythmic agent, this compound is used to manage conditions such as atrial fibrillation and ventricular tachycardia.
- Cardiac Arrest : Recent studies have explored its potential role in improving survival rates among patients experiencing cardiac arrest. Research indicates that drugs like this compound may enhance prognosis when administered shortly after cardiac events .
Case Studies
-
Cardiac Arrest Survival Rates :
- A study conducted at Tokushima University analyzed the effects of various drugs on the survival rates of cardiac arrest patients. This compound was included among candidate drugs that were administered within one month post-cardiac arrest. The analysis showed a significant correlation between the administration of certain antiarrhythmic drugs and improved survival outcomes .
-
Electrocardiographic Abnormalities :
- Research by Miyazaki et al. utilized this compound alongside other antiarrhythmics to identify characteristic electrocardiographic changes associated with Brugada syndrome. This study highlighted this compound's potential in diagnosing and treating arrhythmias linked to genetic abnormalities in sodium channels .
Data Table: Summary of Clinical Applications
| Application Area | Specific Use Cases | Outcomes/Findings |
|---|---|---|
| Arrhythmias | Atrial fibrillation, ventricular tachycardia | Effective in stabilizing heart rhythm |
| Cardiac Arrest | Post-arrest treatment | Improved survival rates when administered promptly |
| Electrocardiographic Studies | Diagnosis of Brugada syndrome | Identified characteristic ECG changes |
Wirkmechanismus
Lorajmine exerts its effects by blocking sodium channels in cardiac cells. This action stabilizes the cardiac cell membrane and prevents abnormal electrical activity that can lead to arrhythmias . The molecular targets of this compound are the sodium channels, and its pathway involves the inhibition of sodium influx during the cardiac action potential .
Vergleich Mit ähnlichen Verbindungen
Lorajmin ist unter den Natriumkanalblockern aufgrund seiner spezifischen chemischen Struktur und pharmakologischen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:
Ajmalin: Die Stammverbindung, aus der Lorajmin gewonnen wird. Ajmalin wirkt ebenfalls als Natriumkanalblocker, hat aber unterschiedliche pharmakokinetische Eigenschaften.
Procainamid: Ein weiteres Antiarrhythmikum der Klasse Ia mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.
Die Einzigartigkeit von Lorajmin liegt in seiner spezifischen Modifikation von Ajmalin, die seine antiarrhythmische Wirksamkeit und Stabilität verbessert .
Eigenschaften
CAS-Nummer |
47562-08-3 |
|---|---|
Molekularformel |
C22H27ClN2O3 |
Molekulargewicht |
402.9 g/mol |
IUPAC-Name |
[(1R,9R,10S,12S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate |
InChI |
InChI=1S/C22H27ClN2O3/c1-3-11-12-8-15-19-22(13-6-4-5-7-14(13)24(19)2)9-16(25(15)21(11)27)18(12)20(22)28-17(26)10-23/h4-7,11-12,15-16,18-21,27H,3,8-10H2,1-2H3/t11-,12+,15-,16-,18?,19-,20?,21+,22+/m0/s1 |
InChI-Schlüssel |
LAHDERDHXJFFJU-HDUIZADNSA-N |
SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C |
Isomerische SMILES |
CC[C@H]1[C@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2C5OC(=O)CCl)N3[C@@H]1O)C6=CC=CC=C6N4C |
Kanonische SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lorajmine; Lorajmina |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















